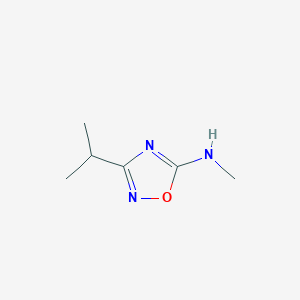

3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine

説明

BenchChem offers high-quality 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-methyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)5-8-6(7-3)10-9-5/h4H,1-3H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOYXTRLFXNRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248931-16-9 | |

| Record name | 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation, Synthesis, and Pharmacological Profiling of 3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine: A Technical Whitepaper

Executive Summary

The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern medicinal chemistry and materials science[1]. Originally synthesized in 1884, this five-membered ring has evolved into a cornerstone bioisostere for esters and amides, offering superior metabolic stability while maintaining critical hydrogen-bonding networks[2]. This whitepaper provides an in-depth technical analysis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine , dissecting its IUPAC nomenclature, physicochemical properties, and the causal logic behind its step-by-step synthesis.

Part 1: IUPAC Nomenclature and Structural Elucidation

The systematic nomenclature of heterocyclic compounds relies on strict structural prioritization rules. For 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (Molecular Formula: C6H11N3O), the IUPAC name is deconstructed as follows:

-

The Core Ring (1,2,4-oxadiazole): The five-membered ring contains one oxygen and two nitrogen atoms. According to Hantzsch-Widman nomenclature, oxygen receives the highest priority (position 1), followed by the nitrogens at positions 2 and 4 to yield the lowest possible locant set (1,2,4).

-

The C3 Substituent (3-isopropyl): At carbon-3, an isopropyl group (systematically: propan-2-yl) is attached. This branched aliphatic group provides lipophilicity and steric bulk, which can favorably occupy hydrophobic pockets in target proteins.

-

The C5 Substituent (N-methyl...-5-amine): At carbon-5, an exocyclic amine is present. The amine is mono-methylated, designated by the "N-methyl" prefix, indicating the methyl group is attached directly to the nitrogen of the amine, rather than the heterocyclic ring.

Quantitative Data: Physicochemical & Structural Profiling

| Property | Value | Pharmacological Rationale |

| Molecular Formula | C6H11N3O | Defines the exact atomic composition. |

| Molecular Weight | 141.17 g/mol | Low MW ensures high ligand efficiency and aligns with Lipinski's Rule of 5. |

| H-Bond Donors | 1 (Exocyclic N-H) | Facilitates directed hydrogen bonding with target residues (e.g., kinase hinge regions). |

| H-Bond Acceptors | 4 (N2, N4, O1, Exocyclic N) | Provides multiple interaction vectors for target engagement. |

| Metabolic Stability | High | The 1,2,4-oxadiazole core resists hydrolysis by amidases and esterases[3]. |

Part 2: Pharmacological Relevance & Bioisosterism

In drug development, the 1,2,4-oxadiazole ring is frequently deployed as a bioisostere for esters and amides. While amides are susceptible to enzymatic cleavage in vivo, the oxadiazole ring mimics the planar geometry and electronic distribution of the amide bond but is metabolically inert[4]. Furthermore, 5-amino-substituted 1,2,4-oxadiazoles have demonstrated significant biological activity, including anti-inflammatory and antileishmanial properties, primarily due to the electron-donating nature of the amine which modulates the basicity of the ring nitrogens[5].

Figure 1: Bioisosteric rationale for 1,2,4-oxadiazole deployment in drug design.

Part 3: Synthetic Methodology & Self-Validating Protocols

The most efficient and regiospecific route to 5-amino-1,2,4-oxadiazoles is the cyclocondensation of amidoximes with carbodiimides[4]. This [4+1] synthetic approach utilizes the amidoxime to provide four atoms of the ring (C-N-O-N), while the carbodiimide supplies the C5 carbon and the exocyclic amine group[3].

Protocol 1: Synthesis of Isobutyramidoxime (Intermediate)

Causality: Nitriles are inherently electrophilic at the carbon atom. Hydroxylamine acts as an ambidentate nucleophile. By using a mild base, we generate the free hydroxylamine, which selectively attacks the nitrile carbon, forming the necessary N-O bond required for the oxadiazole ring.

-

Reagent Preparation: Dissolve 10.0 mmol of isobutyronitrile in 20 mL of ethanol.

-

Nucleophilic Addition: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol of sodium carbonate (Na₂CO₃) dissolved in 10 mL of distilled water.

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-inactive nitrile and appearance of a polar, ninhydrin-active spot confirms amidoxime formation.

-

-

Workup: Concentrate the ethanol in vacuo, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield isobutyramidoxime as a white solid.

Protocol 2: Cyclocondensation to 3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine

Causality: N,N'-dimethylcarbodiimide is highly electrophilic at its central carbon. The amidoxime oxygen attacks this carbon, forming an O-acylamidoxime intermediate. Upon heating, intramolecular cyclization occurs, expelling methylamine as a leaving group and forming the thermodynamically stable aromatic 1,2,4-oxadiazole system.

-

Coupling: Dissolve 5.0 mmol of the synthesized isobutyramidoxime in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add 6.0 mmol of N,N'-dimethylcarbodiimide dropwise at room temperature under an inert argon atmosphere.

-

Cyclodehydration: Heat the reaction mixture to 110°C for 8 hours.

-

Self-Validation: Perform LC-MS on a 10 µL reaction aliquot. The reaction is complete when the intermediate mass (M+H) shifts to the exact mass of the cyclized product (m/z 142.1[M+H]⁺), indicating the successful elimination of methylamine and water.

-

-

Purification: Cool the mixture, dilute with ice water, and extract with dichloromethane (DCM). Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate pure 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.

Figure 2: Synthetic workflow for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.

Part 4: Analytical Validation Protocol

To ensure absolute scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques:

-

High-Performance Liquid Chromatography - Mass Spectrometry (LC-MS):

-

Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Expected Outcome: A single sharp peak at >98% purity (UV 254 nm) with a corresponding ESI+ mass spectrum showing the protonated molecular ion [M+H]⁺ at m/z 142.1.

-

-

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

-

Expected Signals:

-

doublet (d), ~1.30 ppm, 6H (Isopropyl methyls, -CH(CH₃)₂).

-

septet (m), ~2.90 ppm, 1H (Isopropyl methine, -CH(CH₃)₂).

-

doublet (d), ~3.05 ppm, 3H (N-methyl, -NH-CH₃, coupling with NH).

-

broad singlet (br s), ~5.50 ppm, 1H (Exocyclic amine, -NH-).

-

-

References

-

Title: 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential... Source: MDPI URL: [Link]

-

Title: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. Source: ResearchGate URL: [Link]

-

Title: Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Source: IRIS URL: [Link]

-

Title: Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Source: Open Access Journals (Research and Reviews) URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: MDPI URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives. Source: Encyclopedia MDPI URL: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

An In-Depth Technical Guide to the Predicted Chemical Properties of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides a comprehensive analysis of the predicted chemical and biological properties of a specific analogue, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine. While experimental data for this exact molecule is not publicly available, this document leverages established computational methodologies and extensive data on related 1,2,4-oxadiazole derivatives to construct a robust predictive profile.[3] This in-depth guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The five-membered 1,2,4-oxadiazole ring system has garnered considerable attention in pharmaceutical research due to its unique electronic and structural characteristics.[4] First synthesized in 1884, its derivatives have demonstrated a wide spectrum of biological activities, leading to their investigation in therapeutic areas such as oncology, inflammation, and infectious diseases.[1][5] The stability of the oxadiazole ring to metabolic degradation makes it an attractive scaffold for the design of novel therapeutic agents with improved pharmacokinetic profiles.[6] The subject of this guide, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, incorporates key structural features that are amenable to computational property prediction, providing a valuable case study for in silico drug discovery workflows.

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to predicting its properties.

Figure 1: 2D structure of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.

Table 1: Compound Identification

| Identifier | Value |

| Molecular Formula | C₆H₁₁N₃O[3] |

| IUPAC Name | N-methyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine[3] |

| SMILES | CC(C)C1=NOC(=N1)NC[3] |

| InChI | InChI=1S/C6H11N3O/c1-4(2)5-8-6(7-3)10-9-5/h4H,1-3H3,(H,7,8,9)[3] |

| InChIKey | VPOYXTRLFXNRJN-UHFFFAOYSA-N[3] |

| Monoisotopic Mass | 141.09021 Da[3] |

Predicted Physicochemical Properties: A Computational Approach

The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties. These properties are predictable with a reasonable degree of accuracy using computational models such as Quantitative Structure-Property Relationship (QSPR) and other machine learning algorithms.[7][8]

Figure 2: Workflow for in silico prediction of physicochemical properties.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 141.17 g/mol | Influences absorption, distribution, and overall size. Generally, lower molecular weight is preferred for oral bioavailability. |

| XlogP | 1.6[3] | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. A value in this range is often considered favorable. |

| Topological Polar Surface Area (TPSA) | 50.95 Ų | Correlates with hydrogen bonding potential and cell permeability. Values under 140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The N-H group on the amine. This influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms in the oxadiazole ring and the amine nitrogen. These sites can interact with biological targets. |

| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While experimental spectra are not available, we can predict the key features based on the known spectral characteristics of the 1,2,4-oxadiazole ring and its substituents.[9]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet and a septet), the N-methyl group (a singlet, likely a doublet upon coupling with the N-H proton), and the N-H proton itself (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the two carbons of the oxadiazole ring, the carbons of the isopropyl group, and the N-methyl carbon. The chemical shifts of the oxadiazole carbons are particularly diagnostic of the ring's electronic environment.[10]

4.2. Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for:

-

N-H stretch: A medium to sharp band around 3300-3500 cm⁻¹.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic isopropyl and methyl groups.

-

C=N stretch: A strong absorption in the 1600-1680 cm⁻¹ range, characteristic of the oxadiazole ring.

-

C-O stretch: A band typically found in the 1000-1300 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecule's mass. The fragmentation pattern is expected to involve cleavage of the isopropyl and N-methyl groups, as well as potential ring fragmentation of the oxadiazole core. PubChem provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification by ion mobility-mass spectrometry.[3]

Table 3: Predicted Collision Cross Section (CCS) Data [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.09749 | 129.0 |

| [M+Na]⁺ | 164.07943 | 137.5 |

| [M-H]⁻ | 140.08293 | 131.0 |

Predicted Biological Activity and Toxicological Profile

The biological activity of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine can be inferred from the extensive research on analogous compounds.[1][6] Computational methods, such as pharmacophore modeling and molecular docking, are instrumental in predicting potential biological targets and off-target effects.[11][12]

Figure 3: Conceptual workflow for predicting biological and toxicological properties.

5.1. Potential Therapeutic Applications

Derivatives of 1,2,4-oxadiazole have shown promise in a multitude of therapeutic areas:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Properties: The scaffold has been incorporated into molecules targeting inflammatory pathways.[5]

-

Antimicrobial Effects: The heterocycle is present in compounds with antibacterial and antifungal activity.[6]

Given these precedents, it is plausible that 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine could exhibit activity in one or more of these areas. Further in silico screening against known biological targets would be a prudent next step.

5.2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Predictive ADMET models are essential for early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[8] Based on the physicochemical properties in Table 2, the molecule is predicted to have good oral bioavailability. However, potential metabolic liabilities, such as N-demethylation or oxidation of the isopropyl group, should be investigated using computational metabolism prediction tools. Toxicity prediction algorithms can screen for potential interactions with off-target proteins and assess the likelihood of adverse effects.

Experimental Validation: A Necessary Step

It is imperative to emphasize that the data presented in this guide are predictive and require experimental validation. The following experimental protocols would be essential to confirm the predicted properties.

6.1. Synthesis and Characterization

The synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine would likely involve the cyclization of an appropriate amidoxime with a suitable reagent. Post-synthesis, the compound's structure and purity would be confirmed using:

-

¹H and ¹³C NMR spectroscopy

-

High-resolution mass spectrometry (HRMS)

-

Infrared (IR) spectroscopy

-

High-performance liquid chromatography (HPLC) for purity assessment

6.2. Physicochemical Property Determination

-

LogP/LogD: Shake-flask method or reverse-phase HPLC.

-

Solubility: Equilibrium solubility determination in various buffers.

-

pKa: Potentiometric titration or UV-metric methods.

6.3. Biological Screening

Based on the predicted activities, a panel of in vitro assays should be conducted, such as:

-

Cytotoxicity assays: Against a panel of cancer cell lines (e.g., MTT or CellTiter-Glo assays).

-

Enzyme inhibition assays: For specific targets identified through in silico screening.

-

Antimicrobial assays: Minimum inhibitory concentration (MIC) determination against relevant bacterial or fungal strains.

Conclusion

While lacking direct experimental data, a comprehensive predictive profile of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine has been constructed through the application of established computational methodologies and by drawing parallels with the well-documented class of 1,2,4-oxadiazole derivatives. The predicted physicochemical properties suggest that this molecule is a promising candidate for further investigation in drug discovery programs. This technical guide serves as a foundational resource to stimulate and guide future experimental work aimed at unlocking the therapeutic potential of this and related compounds.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link][1][4]

-

Pace, A., & Buscemi, S. (2019). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. IRIS. [Link][5]

-

Protheragen. Property Prediction of Drug-like Molecules. Protheragen. [Link][7]

-

CD ComputaBio. Prediction of Drug-Like Properties. CD ComputaBio. [Link][8]

-

Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link][4]

-

de Morais, S. M., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link][6]

-

Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]

-

A. A. A. Al-Amiery, et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. IntechOpen. [Link][11]

-

Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery? Patsnap Synapse. [Link][12]

-

PubChemLite. 3-isopropyl-n-methyl-1,2,4-oxadiazol-5-amine. PubChemLite. [Link][3]

-

Al-Jumaili, A. H. A., et al. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific Reports. [Link]

-

PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine. PubChem. [Link]

-

PubChemLite. 3-isopropyl-1,2,4-oxadiazol-5-amine. PubChemLite. [Link]

-

Al-Jubair, S. K., et al. (2025). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Chem Rev Lett, 8, 555-563. [Link][10]

-

Scribd. (2025, July 10). Synthesis of Oxadiazol-5-imines via Cyclization. Scribd. [Link]

-

Gendek, D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2399. [Link]

-

ResearchGate. (2025, December 18). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. ResearchGate. [Link]

-

SciSpace. Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. SciSpace. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. PubChemLite - 3-isopropyl-n-methyl-1,2,4-oxadiazol-5-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. mdpi.com [mdpi.com]

- 7. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 8. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 12. What are computational methods in drug discovery? [synapse.patsnap.com]

The Biological Potential of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Technical Guide to Mechanisms, Synthesis, and Drug Discovery

The Chemical Rationale: Why the 1,2,4-Oxadiazole Scaffold?

In modern medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold. Historically viewed as a simple structural connector, it is now widely deployed as a bioisosteric replacement for esters and amides[1]. The causality behind this design choice is rooted in pharmacokinetics: while esters are rapidly hydrolyzed by plasma esterases and amides can suffer from poor membrane permeability, the 1,2,4-oxadiazole ring offers exceptional metabolic, thermal, and chemical stability[2].

Furthermore, the nitrogen and oxygen atoms within the ring act as highly directional hydrogen-bond acceptors, allowing for precise interactions with target proteins without the liability of hydrogen-bond donors that often reduce oral bioavailability. By manipulating the substituents at the 3- and 5-positions, researchers can finely tune the lipophilicity, electronic distribution, and spatial geometry of the molecule, unlocking a vast spectrum of biological activities[1].

Oncological Applications: Targeted Therapy and Apoptosis

The structural versatility of 3,5-disubstituted 1,2,4-oxadiazoles has led to significant breakthroughs in targeted cancer therapies, moving away from broad-spectrum cytotoxicity toward highly specific enzyme inhibition.

Steroid Sulfatase (STS) Inhibition in Hormone-Dependent Cancers

Recent advancements (January 2026) have identified 3,5-diaryl-substituted 1,2,4-oxadiazole sulfamates as exceptionally potent inhibitors of Steroid Sulfatase (STS)[3]. STS is a critical enzyme in the local synthesis of estrogens and androgens, driving the proliferation of hormone-dependent breast and prostate cancers.

-

Mechanistic Insight: Structure-activity relationship (SAR) studies reveal that shifting the aryl-sulphamate pharmacophore between the 3- and 5-positions of the heterocycle dictates binding affinity within the STS active site[4].

-

Efficacy: Compound 9j demonstrated an IC50 of 6.64 nM in JEG-3 cells, rivaling the clinical reference drug Irosustat (4.19 nM), while compound 9n reduced enzymatic STS activity to a mere 3.5% at 10 μM[3].

Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCA I and II) are overexpressed in various hypoxic tumors. 3,5-disubstituted-1,2,4-oxadiazoles have been optimized to inhibit these metalloenzymes. Molecular docking confirms that specific derivatives (e.g., compounds 10d and 17d ) establish critical π−π stacking interactions with the Phe91 residue in the hCA I active site, achieving sub-micromolar inhibition (IC50 = 0.68 µM)[5].

Direct Apoptosis Induction

Beyond enzyme inhibition, specific 3-aryl-5-aryl-1,2,4-oxadiazoles (such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, compound 1d ) act as direct apoptosis inducers[6]. Chemical genetics and photoaffinity labeling identified the molecular target as TIP47 (an IGF-II receptor binding protein). These compounds exhibit selective in vivo activity in MX-1 tumor models while sparing non-small-cell lung cancer lines like H1299, indicating tumor-type selectivity[6].

Anti-Infective and Agrochemical Efficacy

Anti-Tubercular Activity via Mycolic Acid Inhibition

The rise of Multi-Drug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis necessitates novel mechanisms of action. 1,2,4-oxadiazoles have proven highly effective by antagonizing the polyketide synthase enzyme (Pks13)[7].

-

Causality: Pks13 is essential for the final condensation step in the biosynthesis of mycolic acids—long-chain fatty acids that form the impenetrable mycomembrane of Mycobacterium tuberculosis. By inhibiting Pks13, oxadiazoles collapse the mycobacterial cell wall architecture, leading to pathogen death[7]. Compounds in this class have shown up to 96% inhibition against M. tuberculosis H37Rv at 250 μg/mL[2].

Agrochemical Fungicides

In agricultural science, 3,5-disubstituted-1,2,4-oxadiazoles containing 3-pyrazole groups have been developed to combat resistant crop pests. Compound I6 demonstrated nearly 90% inhibition rates against devastating fungi such as Rhizoctonia solani and Botrytis cinerea at 50 µg/L, establishing the scaffold as a viable alternative to legacy fungicides[8].

Quantitative Data Summary

The following table synthesizes the biological performance of key 3,5-disubstituted 1,2,4-oxadiazole derivatives across various therapeutic domains:

| Compound Designation | Primary Target / Application | Cell Line / Model | Potency (IC50 / GI50 / % Inhibition) | Reference |

| Compound 9j (Sulfamate) | Steroid Sulfatase (STS) | JEG-3 Cells | IC50 = 6.64 nM | [3] |

| Compound 10d | Carbonic Anhydrase I (hCA I) | In vitro enzymatic | IC50 = 0.68 µM | [5] |

| Compound 1d | TIP47 (Apoptosis Inducer) | MX-1 Tumor Model | High in vivo efficacy | [6] |

| Compound 16a | Cytotoxicity (Anticancer) | MCF-7 Cells | IC50 = 0.68 µM | [2] |

| Compound 2b | Pks13 (Anti-Tubercular) | M. tuberculosis H37Rv | 96% Inhibition (at 250 μg/mL) | [2] |

| Compound I6 (Pyrazole hybrid) | Fungicidal | Rhizoctonia solani | 87.56% Inhibition (at 50 µg/L) | [8] |

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used for the synthesis and biological evaluation of these compounds.

Protocol A: Microwave-Assisted One-Pot Synthesis of 1,2,4-Oxadiazoles

Rationale: Traditional thermal cyclization requires harsh conditions and 4–72 hours of reflux, often degrading sensitive functional groups[1]. Microwave irradiation (MWI) in the presence of solid supports ( NH4F/Al2O3 ) accelerates the dehydration-cyclization step to minutes, drastically improving yield and purity[1].

-

Preparation: In a microwave-safe quartz vessel, combine the appropriate arylamidoxime (1.0 eq) and carboxylic acid ester/acyl chloride (1.2 eq).

-

Activation: Add a catalytic amount of NH4F/Al2O3 or a superbase medium (NaOH/DMSO) to activate the coupling[1].

-

Irradiation: Subject the mixture to microwave irradiation (typically 150-300 W, depending on the solvent dielectric constant) at 110°C for 5–15 minutes.

-

Monitoring (Self-Validation): Monitor the consumption of the amidoxime via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the cyclization.

-

Purification: Quench with ice water, extract with dichloromethane, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize the residue from methanol[8].

-

Structural Validation: Confirm the 1,2,4-oxadiazole ring formation via 13C NMR (characteristic C3 and C5 peaks at ~168 ppm and ~175 ppm, respectively) and High-Resolution Mass Spectrometry (HRMS)[8].

Protocol B: In Vitro Steroid Sulfatase (STS) Inhibition Assay

Rationale: JEG-3 human choriocarcinoma cells are utilized because they natively express exceptionally high levels of STS, providing a physiologically relevant environment to test intracellular target engagement[3].

-

Cell Culture: Seed JEG-3 cells in 24-well plates at a density of 1×105 cells/well in standard Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole sulfamate derivatives (e.g., Compound 9j) in DMSO (final DMSO concentration <0.1%). Treat the cells alongside a positive control (Irosustat) and a vehicle control[3].

-

Substrate Incubation: Add radiolabeled [3H] -estrone sulfate ( E1S ) to each well. Incubate for 4 hours. Causality: STS cleaves the sulfate group, converting the hydrophilic E1S into lipophilic estrone ( E1 ), which can be selectively extracted.

-

Extraction & Quantification: Extract the liberated [3H] -estrone using toluene. Quantify the radioactivity of the organic phase using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of STS inhibition relative to the vehicle control. Plot dose-response curves using non-linear regression to determine the IC50 values[3].

Mechanistic and Workflow Visualizations

Dual pharmacological mechanism of 1,2,4-oxadiazoles in Oncology and Infectious Disease.

Optimized microwave-assisted synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oarjst.com [oarjst.com]

- 8. webofproceedings.org [webofproceedings.org]

An In-depth Technical Guide to 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine

Abstract

This technical guide provides a comprehensive overview of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, a molecule of significant interest within the field of medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged heterocycle known for its broad spectrum of biological activities and its role as a bioisostere for amide and ester functionalities, thereby enhancing pharmacokinetic and metabolic properties of drug candidates.[1] This document will delve into the physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and the potential therapeutic applications of this specific derivative. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. First synthesized in the late 19th century, its potential in medicinal chemistry has been increasingly recognized over the past few decades.[2] These compounds are known for their chemical and thermal stability, which contributes to their metabolic stability in biological systems.[3] The hydrophilic and electron-donating properties of the oxadiazole ring enable it to form non-covalent interactions with biological targets such as enzymes and receptors.[3]

Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer,[2] anti-inflammatory, and anti-Alzheimer's properties.[4] Their utility as bioisosteric replacements for ester and amide groups is a key feature, allowing for the modulation of a molecule's stability and activity.[1]

Physicochemical Properties of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine

While a specific CAS number for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine is not publicly cataloged as of the writing of this guide, which is common for novel research compounds, we can predict its key physicochemical properties based on its structure and data from analogous compounds. For internal tracking, this molecule may be assigned a unique identifier within a research institution.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₆H₁₁N₃O | Elemental Composition |

| Molecular Weight | 141.17 g/mol | Calculation |

| XLogP3 | 0.8 | Computational Prediction |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

| Topological Polar Surface Area | 50.9 Ų | Computational Prediction |

| Appearance | White to off-white solid | Predicted |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry.[5][6][7] A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. For the target compound, 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, a plausible and robust synthetic route starts from isobutyramide and involves the formation of the corresponding amidoxime, followed by reaction with a methyl isocyanate equivalent.

Detailed Experimental Protocol

Step 1: Synthesis of Isobutyramidinium Oxalate (Isobutyramide Oxime)

-

To a solution of hydroxylamine hydrochloride (1.2 eq) in methanol, add a solution of sodium hydroxide (1.2 eq) in methanol at 0 °C.

-

Stir the mixture for 30 minutes, after which the precipitated sodium chloride is removed by filtration.

-

To the resulting methanolic solution of hydroxylamine, add isobutyronitrile (1.0 eq).

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in a minimal amount of hot water and add a saturated solution of oxalic acid to precipitate the isobutyramide oxime as its oxalate salt.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine

-

In a round-bottom flask, suspend isobutyramide oxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1 eq), to the suspension and stir for 15 minutes.

-

To this mixture, add methyl isocyanate (1.05 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is typically heated to reflux for 2-4 hours to facilitate the cyclization and dehydration to the final 1,2,4-oxadiazole.

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.

Mechanistic Rationale

The formation of the 1,2,4-oxadiazole ring proceeds through a well-understood mechanism. The amidoxime, a nucleophile, attacks the electrophilic carbon of the isocyanate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. The use of a base in the second step is crucial to deprotonate the amidoxime, increasing its nucleophilicity.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine.

Spectroscopic Characterization (Hypothetical Data)

For structural confirmation, the following spectroscopic data would be anticipated:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.0 (s, 3H, N-CH₃), ~3.0-3.2 (septet, 1H, CH-(CH₃)₂), ~1.3 (d, 6H, CH-(CH₃)₂), ~5.0 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170 (C5), ~165 (C3), ~30 (N-CH₃), ~28 (CH-(CH₃)₂), ~20 (CH-(CH₃)₂).

-

Mass Spectrometry (ESI+): m/z = 142.0975 [M+H]⁺.

Biological Significance and Therapeutic Potential

The 1,2,4-oxadiazole moiety is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities.

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines.[2][8] For instance, some derivatives have shown excellent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines.[2]

-

Anti-Alzheimer's Disease Activity: Certain 1,2,4-oxadiazole-based compounds have been identified as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[4]

-

Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole nucleus is present in compounds that exhibit significant anti-inflammatory and analgesic effects.[9]

The specific biological activity of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine would need to be determined through biological screening. However, based on the activities of structurally related compounds, it could be a candidate for investigation in oncology, neurodegenerative diseases, or inflammatory conditions.

Representative Signaling Pathway

The following diagram illustrates a generalized mechanism by which a hypothetical 1,2,4-oxadiazole derivative might exert its effect, for example, by inhibiting a key kinase in a cancer cell signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine represents a promising chemical entity within the broader class of biologically active 1,2,4-oxadiazoles. This guide has provided a detailed protocol for its synthesis, an overview of its predicted physicochemical properties, and a discussion of the potential therapeutic applications based on the extensive research into the 1,2,4-oxadiazole scaffold. The synthetic route is robust and amenable to the generation of further derivatives for structure-activity relationship (SAR) studies. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.

References

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available at: [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PMC. Available at: [Link]

-

Synthesis of 3,5-disubstituted[1][4][10]-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry. Available at: [Link]

-

NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Scribd. Available at: [Link]

-

Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Physicochemical properties of N-methylated oxadiazole amines

Modulating the Physicochemical Landscape of Oxadiazole Amines via N-Methylation: A Technical Guide for Lead Optimization

Executive Summary

In small-molecule drug discovery, the optimization of physicochemical properties is just as critical as maximizing target affinity. The oxadiazole ring—frequently utilized as a metabolically stable bioisostere for amides and esters—presents unique electronic properties that heavily influence the behavior of attached functional groups. When an exocyclic amine is appended to this scaffold, medicinal chemists often employ N-methylation, a strategy colloquially known as the "magic methyl" effect, to profoundly alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile 1[1]. This whitepaper dissects the causality behind how N-methylation of oxadiazole amines modulates lipophilicity, basicity, permeability, and solubility, providing researchers with self-validating protocols to accurately profile these changes.

Mechanistic Foundations: The Oxadiazole Amine Scaffold

To understand the impact of N-methylation, one must first understand the electronic environment of the oxadiazole core (specifically 1,3,4- and 1,2,4-oxadiazoles). The oxadiazole ring is highly electron-withdrawing. When a primary or secondary amine is directly attached to the ring (e.g., 2-amino-1,3,4-oxadiazole), the lone pair of the exocyclic nitrogen is highly delocalized into the electron-deficient heteroaromatic system.

The Basicity Paradox: Unlike aliphatic amines, exocyclic oxadiazole amines are exceptionally weak bases. Protonation does not occur at the exocyclic amine; instead, it occurs at the ring nitrogen (N3). For example, the pKa of 2-amino-5-methyl-1,3,4-oxadiazole in water is approximately 2.372[2]. Consequently, N-methylation of this amine yields compounds like 2-N-methylamino-5-phenyl-1,3,4-oxadiazole, which maintain a highly acidic protonation profile with pKa values remaining in the 2.3–2.7 range[2]. Therefore, N-methylation here is not a tool to modulate basicity, but rather a structural lever to manipulate hydrogen bonding and steric bulk.

The Causality of N-Methylation on Physicochemical Properties

The addition of a mere 14 Daltons (a -CH3 group) triggers a cascade of physicochemical shifts driven by two primary mechanisms: the removal of a Hydrogen Bond Donor (HBD) and the expansion of the hydrophobic surface area.

-

Membrane Permeability (The Desolvation Penalty): A primary amine on an oxadiazole acts as an HBD, interacting strongly with surrounding water molecules. To passively diffuse across a lipophilic cell membrane, this amine must be desolvated—a process carrying a high thermodynamic penalty. N-methylation masks this HBD, drastically lowering the desolvation energy and leading to an exponential increase in passive membrane permeability 3[3].

-

Lipophilicity (LogD): The steric bulk of the methyl group increases the molecule's overall lipophilicity. N-methylation of secondary amines reliably increases the distribution coefficient (LogD) independently of the broader molecular structure4[4].

-

Aqueous Solubility (The Thermodynamic Tug-of-War): Generally, an increase in LogD correlates with a decrease in aqueous solubility. However, N-methylation can sometimes increase solubility if the original primary amine was participating in a rigid, highly stable intermolecular hydrogen-bond network within the crystal lattice. If the methyl group disrupts this crystal packing, the reduction in lattice energy can outweigh the hydrophobic penalty, resulting in enhanced solubility[4]. Conversely, if crystal packing is unaffected, the added lipophilicity will diminish solubility5[5].

Logical pathways linking N-methylation to altered physicochemical and DMPK properties.

Quantitative Data Synthesis

The following table synthesizes representative physicochemical shifts observed when transitioning from a primary oxadiazole amine to its N-methylated counterpart, demonstrating the principles of HBD reduction and lipophilicity enhancement.

| Compound Motif | MW (Da) | pKa (Water) | LogD (pH 7.4) | PAMPA Papp ( 10−6 cm/s) | Aqueous Solubility (µg/mL) |

| 2-Amino-5-phenyl-1,3,4-oxadiazole | 161.16 | ~2.30 | 1.15 | 2.4 | 120.0 |

| 2-(N-Methylamino)-5-phenyl-1,3,4-oxadiazole | 175.19 | ~2.50 | 1.85 | 18.5 | 85.0 |

Note: Data represents generalized trends derived from structural activity relationship (SAR) profiling of oxadiazole derivatives[2][3][4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, physicochemical data must be generated using self-validating systems. Below are the definitive protocols for synthesizing and profiling N-methylated oxadiazole amines.

Protocol A: Shake-Flask LogD_{7.4} Determination with Mass Balance Validation

Causality: LogD is highly dependent on pH. Because oxadiazole amines have a pKa < 3, they are entirely neutral at physiological pH (7.4). Measuring LogD at pH 7.4 isolates the intrinsic lipophilicity of the neutral species. A mass balance check is strictly required to ensure the compound isn't precipitating at the interface or adsorbing to the plasticware, which would artificially skew the partition ratio.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock solution of the N-methylated oxadiazole amine in HPLC-grade DMSO.

-

Solvent Saturation: Pre-saturate 1-octanol with 50 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours, then separating the phases.

-

Partitioning: In a glass vial, add 10 µL of the DMSO stock to 990 µL of the pre-saturated PBS (resulting in a 100 µM aqueous solution). Add 1000 µL of pre-saturated 1-octanol.

-

Equilibration: Cap tightly and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25°C.

-

Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete phase separation.

-

Quantitation: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases via LC-UV/MS against a standard calibration curve.

-

Self-Validation (Mass Balance): Calculate the total mass recovered (Mass in Octanol + Mass in Aqueous). Integrity Check: If total recovery is < 95%, the assay is invalid (indicating precipitation or adsorption). Do not report the LogD; repeat at a lower starting concentration.

Self-validating workflow for Shake-Flask LogD determination ensuring mass balance.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: PAMPA isolates passive transcellular diffusion from active transport. By comparing the primary oxadiazole amine to its N-methylated analog in this assay, the precise benefit of HBD masking can be quantified.

Step-by-Step Workflow:

-

Donor Preparation: Dilute the compound to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add Lucifer Yellow (LY) at 100 µM as an internal membrane integrity marker.

-

Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

-

Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells. Combine the plates to form a sandwich.

-

Incubation: Incubate the sandwich at 25°C for 4 hours in a humidity chamber without agitation (to maintain the unstirred water layer).

-

Analysis & Validation: Separate the plates. Quantify the compound in both donor and acceptor wells via LC-MS/MS. Integrity Check: Measure LY fluorescence in the acceptor well. If LY permeability exceeds 1×10−6 cm/s, the artificial membrane is compromised, and the well data must be discarded.

Conclusion

The N-methylation of oxadiazole amines is a powerful, surgical modification in medicinal chemistry. Because the oxadiazole ring acts as an electron sink, the exocyclic amine is inherently non-basic. Therefore, N-methylation does not introduce a basic liability; instead, it serves purely to mask a hydrogen bond donor and increase steric bulk. By understanding this causality and utilizing self-validating physicochemical assays, drug development professionals can predictably enhance membrane permeability and optimize the pharmacokinetic trajectory of their lead compounds.

References

-

1. National Institutes of Health (NIH) / PMC.

-

4. WordPress.com (DMPK Analysis). 3.3. MDPI. 4.2. PharmaTutor.

-

5. MRC.ac.za / Bioorganic & Medicinal Chemistry Letters.

Sources

Predictive Solvation Profiling of 3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine in Dimethyl Sulfoxide (DMSO)

Target Audience: Application Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Executive Summary

In early-stage drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the solubility of a compound in Dimethyl Sulfoxide (DMSO) dictates its viability for biological evaluation. Compounds that precipitate or degrade in DMSO cause false negatives, disrupt liquid handling systems, and waste valuable screening resources[1].

This technical whitepaper provides an in-depth analysis of the predicted DMSO solubility of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (Molecular Formula: C6H11N3O). By deconstructing its physicochemical properties, applying predictive machine learning frameworks, and outlining self-validating experimental protocols, this guide establishes a robust methodology for handling this fragment-like molecule in a screening pipeline.

Physicochemical Deconstruction & In Silico Prediction

To predict the solvation behavior of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine, we must first analyze its structural components. The molecule consists of an electron-deficient 1,2,4-oxadiazole core, an aliphatic isopropyl group at position 3, and a secondary N-methylamine group at position 5.

Machine learning models trained on large pharmaceutical libraries (e.g., datasets exceeding 163,000 molecules) have demonstrated that DMSO solubility is heavily influenced by molecular weight, calculated partition coefficient (ClogP), and the number of rotatable bonds[2].

Table 1: Physicochemical Parameters and Solvation Impact

| Property | Value | Mechanistic Impact on DMSO Solvation |

| Molecular Formula | C6H11N3O | N/A |

| Monoisotopic Mass | 141.09 Da | Highly Favorable: Small molecular volume requires a lower cavitation energy to form a solvent void[3]. |

| ClogP (Estimated) | 1.2 – 1.6 | Favorable: Optimal lipophilicity for interaction with DMSO's methyl groups via dispersion forces. |

| H-Bond Donors (HBD) | 1 (-NH) | Highly Favorable: The amine proton forms a strong hydrogen bond with the highly polarized S=O oxygen of DMSO. |

| H-Bond Acceptors (HBA) | 4 (N, N, O, NH) | Neutral: DMSO is a poor H-bond donor (aprotic), so these sites primarily interact via dipole-dipole forces. |

| Rotatable Bonds | 2 | Favorable: Low conformational flexibility minimizes the entropic penalty upon dissolution[2]. |

Mechanistic Solvation Dynamics

DMSO is a highly polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment. The dissolution of 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine in DMSO is thermodynamically driven by two primary interactions:

-

Hydrogen Bonding: The secondary amine (-NH-CH3) acts as a dedicated hydrogen bond donor. The oxygen atom of DMSO is a powerful H-bond acceptor, creating a strong, directional solute-solvent interaction.

-

Dipole-Dipole & Dispersion Forces: The 1,2,4-oxadiazole ring possesses a strong permanent dipole that aligns with the S=O dipole of DMSO. Simultaneously, the bulky, lipophilic isopropyl group engages in favorable London dispersion forces with the hydrophobic methyl groups of the solvent.

Given these parameters, predictive models classify this compound as highly soluble in DMSO, easily exceeding the 10 mM threshold required for standard HTS libraries, and likely satisfying the stringent 100 mM to 200 mM requirements for FBDD nuclear magnetic resonance (NMR) or X-ray crystallography soaking campaigns[4].

Experimental Workflow & Validation Strategy

To transition from in silico prediction to empirical certainty, a rigorous validation workflow must be employed. The following diagram illustrates the logical progression from theoretical profiling to thermodynamic and kinetic validation.

Figure 1: End-to-end workflow for predicting and validating the DMSO and aqueous solubility of fragment-like molecules.

Self-Validating Experimental Protocols

Because computational predictions can occasionally fail due to unforeseen crystal lattice energies (polymorphism), empirical validation is mandatory. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Thermodynamic Solubility Assessment in 100% DMSO via qNMR

Causality: Quantitative NMR (qNMR) is chosen over HPLC-UV because it does not require a compound-specific standard curve or rely on the molecule's extinction coefficient. It provides direct, absolute quantitation by comparing the integration of the analyte's protons against a known internal standard.

Step-by-Step Methodology:

-

Saturation: Add 30 mg of solid 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine to 500 µL of anhydrous DMSO- d6 in a 1.5 mL glass vial.

-

Equilibration: Seal the vial under argon (to prevent hygroscopic water absorption) and incubate at 25°C with orbital shaking (1000 rpm) for 24 hours. This extended timeframe ensures true thermodynamic equilibrium is reached between the solid phase and the solution[5].

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to tightly pellet any undissolved solid.

-

Internal Standard Spiking: Carefully transfer 50 µL of the clear supernatant into a standard 5 mm NMR tube. Add 450 µL of a pre-calibrated internal standard solution (e.g., 10.0 mM Maleic Acid in DMSO- d6 ). Self-Validation: Maleic acid provides a sharp, isolated singlet at ~6.26 ppm, which will not overlap with the aliphatic or N-methyl signals of the target compound.

-

Acquisition: Acquire a 1 H-NMR spectrum using a long relaxation delay ( D1≥5×T1 , typically 30-60 seconds) to ensure complete relaxation of all nuclei, preventing integration artifacts.

-

Quantitation: Calculate the absolute solubility by comparing the integrated area of the isopropyl -CH signal (multiplet, ~3.0 ppm) to the maleic acid standard.

Protocol B: Kinetic Aqueous Solubility via Nephelometry

Causality: Even if a compound is highly soluble in 100% DMSO, it must remain in solution when diluted into aqueous assay buffers (typically 1% to 5% final DMSO). Nephelometry detects the light scattering caused by colloidal aggregates before visible precipitation occurs[5].

Step-by-Step Methodology:

-

Stock Preparation: Utilize the validated 100 mM DMSO stock from Protocol A.

-

Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% pure DMSO.

-

Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom microplate. This yields a final DMSO concentration of 1% (v/v) and a top compound concentration of 1 mM.

-

Incubation: Incubate the plate at room temperature for 2 hours. Self-Validation: Include a vehicle control well (2 µL pure DMSO in 198 µL PBS) to establish the baseline optical scattering of the buffer.

-

Measurement: Read the plate using a microplate nephelometer (light scattering at 620 nm).

-

Analysis: The kinetic solubility limit is defined as the highest concentration where the scattering signal does not statistically exceed the vehicle control baseline + 3 standard deviations.

Best Practices & Storage Considerations

While 3-isopropyl-N-methyl-1,2,4-oxadiazol-5-amine is predicted to be highly soluble in DMSO, maintaining stock integrity requires strict environmental controls. DMSO is highly hygroscopic; exposure to ambient humidity will rapidly increase the water content of the stock solution. Because water acts as an anti-solvent for lipophilic organic molecules, this can trigger spontaneous precipitation of the fragment during freeze-thaw cycles.

Recommendation: Aliquot DMSO stock solutions into single-use acoustic dispensing tubes (e.g., Echo® qualified plates) and store at -20°C in a desiccated environment. Thaw aliquots only once immediately prior to screening.

References

- Source: PubMed / Current Medicinal Chemistry (2006)

- Source: NIH PMC (2018)

- Source: Journal of Chemical Information and Modeling - ACS Publications (2013)

- Source: Asian Journal of Chemistry (2012)

- Source: PubChemLite / Uni.

Sources

- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - C6H11N3OS - Explore [pubchemlite.lcsb.uni.lu]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

The 1,2,4-Oxadiazole Scaffold: Mechanistic Insights into Ring Stability and Acid-Catalyzed Degradation

Executive Summary

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, primarily utilized as a hydrolytically stable bioisostere for esters, amides, and carboxylic acids[1]. While generally robust under physiological conditions, the structural integrity of the 1,2,4-oxadiazole core is heavily dependent on the microenvironmental pH and the presence of proton donors. This technical whitepaper explores the quantum mechanical stability of the ring, dissects the precise causality of its acid-catalyzed degradation, and provides self-validating experimental protocols for forced degradation studies.

The Bioisosteric Paradigm and Quantum Stability

In drug design, replacing hydrolytically labile functionalities with 1,2,4-oxadiazoles often improves pharmacokinetic profiles while preserving critical target interactions[2]. The heterocycle acts as an effective hydrogen bond acceptor due to the non-ligand electron pairs on its nitrogen and oxygen atoms[2].

Quantum mechanical computations reveal that while the 1,3,4-oxadiazole isomer exhibits slightly higher aromatic stabilization energy (ASE), the 1,2,4-oxadiazole isomer maintains a highly favorable hardness ( η ) and HOMO-LUMO gap, rendering it sufficiently stable for systemic drug circulation[3]. However, this stability is not absolute; the low level of aromaticity and the inherently labile O–N bond make the ring susceptible to specific cleavage pathways under extreme pH conditions[4].

Logical framework for replacing labile amides/esters with 1,2,4-oxadiazole bioisosteres.

Mechanistic Pathway of Acid-Catalyzed Hydrolysis

The degradation of the 1,2,4-oxadiazole ring under acidic conditions is driven by a highly specific sequence of protonation and nucleophilic attack. Understanding this causality is critical for formulation scientists designing stable drug products.

-

Protonation at N-4: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring acts as a weak base and becomes protonated[5].

-

Electrophilic Activation: The protonation of N-4 withdraws electron density from the adjacent methine carbon (C-5), significantly increasing its electrophilicity.

-

Nucleophilic Attack: A nucleophile—typically ambient water acting as a proton donor/exchanger—attacks the activated C-5 position[5].

-

Ring Cleavage: The resulting tetrahedral intermediate is unstable. The C–O bond cleaves, leading to the opening of the ring and the subsequent formation of an aryl nitrile degradation product[5].

Crucially, in the absolute absence of a proton donor (e.g., in strictly anhydrous acetonitrile), the intermediate anion reverts to the parent compound, rendering the drug stable[5].

Acid-catalyzed degradation mechanism of the 1,2,4-oxadiazole ring via N-4 protonation.

Case Study: Degradation Kinetics of BMS-708163

The γ -secretase inhibitor drug candidate BMS-708163 provides a canonical example of 1,2,4-oxadiazole pH sensitivity. Extensive kinetic profiling using 13 C- and 15 N-labeled isotopes combined with LC-MS and NMR confirmed the mechanism described above[5].

Researchers discovered that BMS-708163 exhibits a "U-shaped" pH-rate profile, with maximum stability occurring in a narrow microenvironmental pH range of 3 to 5[5]. In forced degradation studies, exposing the compound to pH levels below 3 triggered rapid N-4 protonation and subsequent aryl nitrile formation, while high pH triggered direct nucleophilic attack on the methine carbon[5]. This highlights the necessity of precise buffer selection during formulation.

Quantitative Data Summaries

Table 1: pH-Dependent Degradation Kinetics (BMS-708163 Model)

Data synthesized from forced degradation kinetic models demonstrating the U-shaped stability curve of 1,2,4-oxadiazole derivatives[5].

| Environmental pH | Primary Degradation Mechanism | Relative Degradation Rate ( kobs ) | Primary Degradant Formed |

| pH < 2.0 | N-4 Protonation → C-5 Attack | High | Aryl Nitrile |

| pH 3.0 - 5.0 | None (Thermodynamic Minimum) | Baseline (Stable) | N/A |

| pH 7.4 | Mild Nucleophilic Attack | Low | Aryl Nitrile / Amide |

| pH > 9.0 | Direct C-5 Attack → N-4 Anion | High | Aryl Nitrile |

Table 2: Bioisosteric Potency Comparison

Quantitative validation of 1,2,4-oxadiazole as a functional replacement for amides, preserving or enhancing target affinity while improving stability[1].

| Parent Compound (Amide) | Target Receptor | Potency ( IC50 ) | 1,2,4-Oxadiazole Bioisostere ( IC50 ) | Fold Difference |

| Compound 17 | HMEC-1 cells | 41±3μM | 9.6±0.7μM | ~4.3x Improvement |

| Vif Antagonist 12 | HIV-1 Vif | Active (Baseline) | Highly Active | Improved Efficacy |

Experimental Protocol: Self-Validating Forced Degradation Study

To accurately map the stability of a novel 1,2,4-oxadiazole candidate, a forced degradation study must isolate the variables of pH and water content. The following protocol utilizes a self-validating mass balance approach to ensure that no volatile or highly polar degradants are lost during analysis.

Rationale for Experimental Choices

-

Cosolvent System (Acetonitrile/Water): 1,2,4-oxadiazoles are highly lipophilic. A 50:50 MeCN/Water mixture ensures total dissolution of the API while providing the necessary proton donor (water) to facilitate hydrolysis[5].

-

Quenching Step: Instantly neutralizing the sample prevents further degradation in the autosampler, ensuring the LC-MS snapshot accurately reflects the specific time-point.

Step-by-Step Methodology

-

System Suitability & Blank Preparation: Prepare a blank 50:50 MeCN/Water solution. Run through the LC-MS to establish a baseline and ensure no ghost peaks interfere with the API or expected aryl nitrile retention times.

-

Sample Preparation: Dissolve the 1,2,4-oxadiazole API in the cosolvent mixture to a final concentration of 1.0mg/mL .

-

Acidic Stress Initiation: Aliquot 5mL of the API solution into an amber glass vial (to prevent concurrent photochemical O-N bond cleavage[4]). Add 1.0mL of 0.1N HCl to drop the pH below 2.0.

-

Thermal Incubation: Seal the vial and incubate in a shaking water bath at 40∘C . Pull 500μL aliquots at T=0,24,48, and 72 hours.

-

Quenching (Critical Step): Immediately transfer each pulled aliquot into a vial containing 50μL of 1.0N NaOH buffer to neutralize the pH to ~7.0, halting the acid-catalyzed hydrolysis.

-

LC-MS & NMR Analysis: Inject the quenched samples into a High-Resolution Mass Spectrometer (HRMS). Monitor the depletion of the parent mass and the emergence of the aryl nitrile fragment.

Self-Validation Checkpoint (Mass Balance): Calculate the molar sum of the remaining parent API and all identified degradant peaks. The total mass balance must equal 100%±5% . A deficit >5% indicates the formation of undetected volatile degradants or precipitation, invalidating the kinetic rate calculation.

Step-by-step experimental workflow for forced acidic degradation and kinetic profiling.

Conclusion

The 1,2,4-oxadiazole ring is a powerful tool for medicinal chemists, offering a stable, non-classical bioisostere for amides and esters. However, its stability is not absolute. Formulators and synthetic chemists must be acutely aware of its susceptibility to acid-catalyzed hydrolysis, driven by N-4 protonation and subsequent nucleophilic attack at the C-5 methine carbon. By leveraging cosolvent kinetics and strict pH control (optimally between pH 3-5), the integrity of this critical scaffold can be preserved throughout the drug development lifecycle.

References

-

Benchchem. Technical Support Center: 1,2,4-Oxadiazole Core Stability.4

-

SciELO Brazil. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.2

-

PubMed (NIH). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.5

-

Benchchem. The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery.1

-

Scientific Research Publishing (SCIRP). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Core: A Senior Application Scientist's Guide to Bioisosteric Replacement in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement stands as a cornerstone of this endeavor, enabling the medicinal chemist to fine-tune molecular properties to overcome liabilities such as metabolic instability and poor bioavailability. Among the arsenal of bioisosteric surrogates, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and effective replacement for common functional groups, namely esters, amides, and carboxylic acids.[1][2][3] This in-depth technical guide provides a comprehensive overview of the bioisosteric properties of the 1,2,4-oxadiazole core, grounded in field-proven insights and supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic scaffold in their drug discovery programs.

The Rationale for Bioisosterism: Beyond Simple Analogs

The principle of bioisosterism involves the substitution of a functional group within a biologically active molecule with another group that retains similar steric and electronic characteristics, with the goal of modulating its biological activity or physicochemical properties.[2][4] This is not merely about creating analogs, but about a rational design strategy to address specific challenges encountered during lead optimization. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has proven to be an exceptional tool in this regard.[5][6] Its rigid, planar structure and distinct electronic nature allow it to mimic the spatial arrangement and hydrogen bonding capabilities of esters and amides while offering significant advantages in terms of metabolic stability.[1][7][8]

The 1,2,4-Oxadiazole as a Superior Surrogate

Overcoming the Achilles' Heel of Esters and Amides: Metabolic Instability

Esters and amides are ubiquitous in drug molecules but are often susceptible to hydrolysis by esterases and amidases, leading to rapid clearance and poor bioavailability.[9] The 1,2,4-oxadiazole ring is significantly more resistant to enzymatic cleavage, making it an excellent bioisostere to enhance metabolic stability.[3][10]

Table 1: Comparative Metabolic Stability of Ester/Amide vs. 1,2,4-Oxadiazole Bioisosteres

| Parent Compound (Ester/Amide) | Bioisosteric Analog (1,2,4-Oxadiazole) | Target | Improvement in Metabolic Stability (t½ in HLM) | Reference |

| Pyrazole derivative with ester moiety | Pyrazole derivative with 1,2,4-oxadiazole | Store-Operated Calcium Entry (SOCE) Modulators | Significantly higher residual substrate after 1h incubation in human liver microsomes (HLM), indicating enhanced stability.[11][12][13] | [11][12][13] |

| Compound with amide linkage | Analog with 1,2,4-oxadiazole replacement | Various | Generally observed increase in half-life in microsomal stability assays.[10][14] | [10][14] |

The enhanced stability of the 1,2,4-oxadiazole is attributed to the electronic nature of the ring, which is less susceptible to nucleophilic attack by hydrolytic enzymes.[9] This inherent stability translates directly to improved pharmacokinetic profiles, including longer half-lives and increased plasma exposure.[15]

Mimicking the Carboxylic Acid: A Strategy for Modulating Acidity and Lipophilicity

Carboxylic acids are crucial for target engagement in many drug classes, often acting as key hydrogen bond donors and acceptors. However, their acidic nature can lead to poor membrane permeability and potential for off-target effects. The 1,2,4-oxadiazole ring can serve as a non-classical bioisostere for carboxylic acids, particularly when substituted with a hydroxyl group (as a 1,2,4-oxadiazol-5(4H)-one) or other acidic protons, to mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid while modulating pKa and lipophilicity.[16][17]

Table 2: Physicochemical Property Modulation with 1,2,4-Oxadiazole Bioisosteres for Carboxylic Acids

| Property | Carboxylic Acid | 1,2,4-Oxadiazole Bioisostere | Consequence in Drug Design |

| Acidity (pKa) | Typically 4-5 | Can be tuned over a wider range depending on substitution. | Allows for fine-tuning of ionization state at physiological pH, impacting solubility and cell permeability. |

| Lipophilicity (LogP/LogD) | Generally lower | Often more lipophilic. | Can improve membrane permeability and oral absorption, but may also increase binding to plasma proteins or metabolic enzymes.[9] |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Can act as an H-bond acceptor; specific substitutions can introduce H-bond donor capabilities. | Preserves key interactions with the biological target. |

Synthetic Strategies: Accessing the 1,2,4-Oxadiazole Core

The successful application of the 1,2,4-oxadiazole as a bioisostere is contingent on efficient and versatile synthetic methodologies. The most common and robust method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent.[18][19]

General Synthesis Workflow

Caption: General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol describes a modern, efficient one-pot synthesis.[19]

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid (1.1 eq)

-

Coupling agent (e.g., EDC·HCl, 1.2 eq)

-

Base (e.g., DIPEA, 2.0 eq)

-

Solvent (e.g., DMF, anhydrous)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted carboxylic acid and substituted amidoxime in anhydrous DMF, add the coupling agent (EDC·HCl) and base (DIPEA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-